Cas no 946236-28-8 (N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
- F0653-0796
- N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- AKOS024592535
- 946236-28-8
- N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
-
- インチ: 1S/C24H17F2N5OS/c25-15-5-9-17(10-6-15)28-22(32)14-33-24-30-29-23(31(24)18-11-7-16(26)8-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2,(H,28,32)
- InChIKey: JXQLDIIMPQXCFS-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(=CC=1)F)=O)C1=NN=C(C2=CNC3C=CC=CC2=3)N1C1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 461.11218768g/mol
- どういたいしつりょう: 461.11218768g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0653-0796-10μmol |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0653-0796-15mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0653-0796-5μmol |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA75229-1mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA75229-25mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 25mg |
$360.00 | 2024-05-20 | ||
A2B Chem LLC | BA75229-10mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 10mg |
$291.00 | 2024-05-20 | ||
Life Chemicals | F0653-0796-2μmol |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0653-0796-2mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0653-0796-5mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0653-0796-25mg |
N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
946236-28-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide 関連文献
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
2. Book reviews
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamideに関する追加情報
Research Update on N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS: 946236-28-8)
Recent studies have highlighted the potential of N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS: 946236-28-8) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole-indole hybrid structure, has garnered attention for its potential applications in targeting specific biological pathways, particularly in oncology and infectious diseases. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications of this compound.
The synthesis and characterization of N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide have been detailed in recent publications. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity and purity of the compound. The synthetic route typically involves multi-step reactions, starting from commercially available fluorophenyl and indole derivatives, followed by cyclization and functionalization to yield the final product. These methodologies have been optimized to achieve high yields and scalability, which are critical for further preclinical and clinical development.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological targets. For instance, preliminary data suggest that N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide exhibits potent inhibitory activity against certain kinases and enzymes involved in cancer cell proliferation. Mechanistic studies have revealed that the compound induces apoptosis and cell cycle arrest in various cancer cell lines, with minimal cytotoxicity to normal cells. These findings position the compound as a potential lead for the development of novel anticancer therapies.
Furthermore, the pharmacokinetic and pharmacodynamic properties of the compound have been investigated in animal models. Results indicate favorable bioavailability and tissue distribution, with a half-life that supports once-daily dosing. However, challenges such as metabolic stability and potential drug-drug interactions remain areas of active research. Ongoing studies are focused on structural modifications to enhance the compound's metabolic profile and reduce off-target effects.
The therapeutic potential of N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide extends beyond oncology. Recent reports have explored its antimicrobial properties, particularly against drug-resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis and biofilm formation has been documented, offering a new avenue for combating antibiotic resistance. These findings underscore the versatility of the compound and its potential to address unmet medical needs in multiple therapeutic areas.
In conclusion, N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide represents a promising scaffold for drug development. Its unique chemical structure, coupled with demonstrated biological activity, makes it a valuable candidate for further investigation. Future research should focus on optimizing its pharmacological properties, elucidating its mechanism of action in greater detail, and advancing it through the drug development pipeline. The continued exploration of this compound holds significant promise for advancing both basic science and clinical applications in the chemical biology and medicinal chemistry fields.
946236-28-8 (N-(4-fluorophenyl)-2-{4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide) 関連製品
- 1806734-00-8(Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 941973-88-2(N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))
- 1807263-79-1(3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid)
- 2171976-92-2(4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylthiomorpholine-2-carboxylic acid)
- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)
- 140885-44-5((2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 32669-54-8(2-(2,5-Dimethylphenyl)ethanethioamide)
- 51791-29-8((2E)-3-4-(trifluoromethyl)phenylprop-2-enenitrile)




